Physicochemical properties of 7-Cyano-4-chromanol
Physicochemical properties of 7-Cyano-4-chromanol
An In-depth Technical Guide to the Physicochemical Properties of 7-Cyano-4-chromanol
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 7-Cyano-4-chromanol, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, including chromanols, cyanophenols, and chromanones, to present a robust profile. The guide covers predicted physicochemical parameters, proposed synthetic and analytical methodologies, spectroscopic characterization, and a discussion on potential reactivity and biological relevance. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel chromanol-based compounds in drug discovery and development.
Introduction: The 7-Cyano-4-chromanol Scaffold
The chroman framework is a privileged structural motif found in a wide array of natural products and synthetic molecules with significant biological activities.[1] The introduction of a cyano group at the 7-position and a hydroxyl group at the 4-position of the chroman ring system yields 7-Cyano-4-chromanol, a molecule with a unique electronic and steric profile. The nitrile moiety can act as a hydrogen bond acceptor and may participate in various biological interactions, while the secondary alcohol at the 4-position introduces a chiral center and a site for further chemical modification. Derivatives of the parent chromene and chromanone scaffolds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide aims to provide a detailed theoretical and practical framework for the study of 7-Cyano-4-chromanol.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted and inferred properties of 7-Cyano-4-chromanol.
| Property | Predicted/Inferred Value | Data Type | Notes and References |
| Molecular Formula | C₁₀H₉NO₂ | Calculated | - |
| Molecular Weight | 175.19 g/mol | Calculated | - |
| Appearance | Predicted to be a white to off-white solid. | Inferred | Based on related compounds like 4-cyanophenol which is a white crystalline solid.[6][7] |
| Melting Point | 120-140 °C | Inferred/Predicted | 4-Chromanol has a melting point of 42-44 °C, and 4-cyanophenol melts at 110-113 °C. The presence of the polar cyano group is expected to increase the melting point compared to the parent chromanol.[6] |
| Boiling Point | > 300 °C | Predicted | High boiling point is expected due to the presence of polar functional groups capable of hydrogen bonding. |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and DMSO. | Inferred | The chroman ring is hydrophobic, while the cyano and hydroxyl groups increase polarity. 2H-chromene has limited water solubility.[8] 4-Cyanophenol is slightly soluble in water but soluble in organic solvents.[7] |
| pKa | ~14-16 (hydroxyl proton) | Predicted | The hydroxyl group is a secondary alcohol and is expected to have a pKa in the typical range for alcohols. |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Predicted | This value suggests moderate lipophilicity, a favorable property for many drug candidates. The logP of 4-chromanol is 1.2. The addition of a cyano group will likely increase the logP. |
| logD at pH 7.4 | 1.5 - 2.5 | Predicted | As the molecule is not expected to be significantly ionized at physiological pH, the logD₇.₄ will be similar to the logP.[9][10] |
Synthesis and Purification of 7-Cyano-4-chromanol
A plausible synthetic route to 7-Cyano-4-chromanol involves a two-step process starting from a suitably substituted phenol. The general strategy is the formation of a 7-cyano-4-chromanone intermediate, followed by the reduction of the ketone to the desired alcohol.
Proposed Synthetic Pathway
Experimental Protocol: Synthesis
Step 1: Synthesis of 7-Cyano-4-chromanone
This step can be adapted from general procedures for the synthesis of substituted 4-chromanones.[11][12][13]
-
Michael Addition: To a solution of 4-cyanophenol in a suitable solvent (e.g., tert-butanol), add a catalytic amount of a base (e.g., potassium carbonate). Add acrylonitrile dropwise and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). After completion, neutralize the reaction, extract the product with an organic solvent, dry, and concentrate to obtain 3-(4-cyanophenoxy)propanenitrile.
-
Cyclization: Treat the resulting 3-(4-cyanophenoxy)propanenitrile with a cyclizing agent such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid at an elevated temperature. The reaction progress should be monitored by TLC. Upon completion, quench the reaction mixture with ice water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated.
Step 2: Reduction of 7-Cyano-4-chromanone to 7-Cyano-4-chromanol
This is a standard reduction of a ketone to a secondary alcohol.[1][14]
-
Reduction: Dissolve the crude 7-cyano-4-chromanone in a suitable solvent such as methanol or ethanol. Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 7-Cyano-4-chromanol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized 7-Cyano-4-chromanol should be confirmed by a combination of spectroscopic and analytical techniques.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the methylene groups in the dihydropyran ring, and the proton attached to the carbon bearing the hydroxyl group. The exact chemical shifts and coupling constants would require experimental determination, but estimates can be made based on data for 4-chromanol.[15][16]
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the carbons of the dihydropyran ring, and a distinct signal for the nitrile carbon (typically around 118-120 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 7-Cyano-4-chromanol (175.19 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Analytical Workflow for Purity Determination
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the purified 7-Cyano-4-chromanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to an appropriate concentration for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) is recommended.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated from the peak area of the main component relative to the total peak area.
Reactivity and Stability
The reactivity of 7-Cyano-4-chromanol is primarily dictated by its two functional groups: the secondary alcohol and the aromatic nitrile.
-
Hydroxyl Group: The secondary alcohol at the 4-position can undergo typical alcohol reactions such as oxidation to the corresponding ketone (7-cyano-4-chromanone), esterification, and etherification. It can also act as a nucleophile.
-
Cyano Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions, respectively. It can also be reduced to a primary amine.
-
Stability: The chromanol ring is generally stable.[17] However, the compound may be sensitive to strong oxidizing agents and extreme pH conditions. It is advisable to store 7-Cyano-4-chromanol in a cool, dark, and dry place to prevent degradation.
Potential Biological and Pharmacological Profile
While no specific biological activity has been reported for 7-Cyano-4-chromanol, the chroman and chromene scaffolds are present in many biologically active molecules.
-
Anticancer and Antimicrobial Potential: Numerous studies have reported the synthesis of 2-amino-3-cyano-4H-chromene derivatives with significant anticancer and antifungal activities.[3][4] The presence of the cyano group in these molecules appears to be important for their biological effects.
-
Enzyme Inhibition: Substituted chroman-4-ones have been identified as inhibitors of enzymes such as SIRT2, which is implicated in age-related diseases.[1][18] The 4-chromanol derivative could serve as a key intermediate or a pharmacophore in the design of new enzyme inhibitors.
-
Antioxidant Activity: The chromanol ring is the core structure of tocopherols (Vitamin E), which are well-known antioxidants.[19][20] While the 7-cyano substituent is an electron-withdrawing group and may modulate the antioxidant potential compared to the electron-donating methyl groups in tocopherols, this property warrants investigation.
Conclusion
7-Cyano-4-chromanol is a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and methods for its characterization. The insights presented here, derived from the analysis of structurally related compounds, offer a solid foundation for researchers to synthesize and investigate the biological potential of this and other novel chromanol derivatives. Further experimental validation of the properties and biological activities discussed herein is encouraged to fully elucidate the therapeutic potential of this interesting molecule.
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